

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Cat. No.:	B591778

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**

Abstract

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a halogenated pyridine derivative that represents a key structural motif in modern medicinal and agrochemical research. The trifluoromethyl group and chlorine atom significantly influence its physicochemical properties, making a thorough understanding of its solubility essential for any application, from reaction optimization to formulation for in-vivo studies. This guide provides a comprehensive framework for characterizing the solubility of this compound. We will explore its fundamental physicochemical properties, delve into the theoretical underpinnings of its solubility based on its structure, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to evaluating the solubility of this and structurally related compounds.

Introduction to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

The pyridine scaffold is a cornerstone in the development of new chemical entities. The introduction of a trifluoromethyl (-CF₃) group can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored strategy in modern drug design.^[1] **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**, CAS 1113049-91-4, combines this group with a chlorine atom and a hydroxymethyl substituent, creating a molecule with a unique electronic and steric profile.

Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to practical application. Solubility is a pivotal parameter that impacts:

- Biological Assays: Inconsistent solubility can lead to unreliable and misleading bioassay results.^[2]
- Drug Formulation: The compound's solubility dictates the potential routes of administration and the complexity of the formulation required to achieve therapeutic concentrations.^[3]
- Process Chemistry: Solubility in various organic solvents is crucial for designing efficient synthesis, purification, and crystallization protocols.

This guide provides the theoretical context and actionable protocols to fully characterize the solubility of this molecule.

Core Physicochemical Properties

A molecule's fundamental properties provide the basis for predicting its behavior. The key identifiers and properties for **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[4]
Molecular Weight	211.57 g/mol	[5]
CAS Number	1113049-91-4	[4]
Appearance	White to off-white solid (Typical)	Assumed based on related compounds
Calculated LogP	1.8 - 2.2 (Predicted)	Based on computational models

Theoretical Solubility Considerations: A Structure-Based Analysis

The solubility of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** is a complex interplay of its distinct structural features.

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Molecule

Structural Influences on Solubility

Chloro (-Cl)

- Lipophilic

- Increases molecular weight
- Reduces aqueous solubility

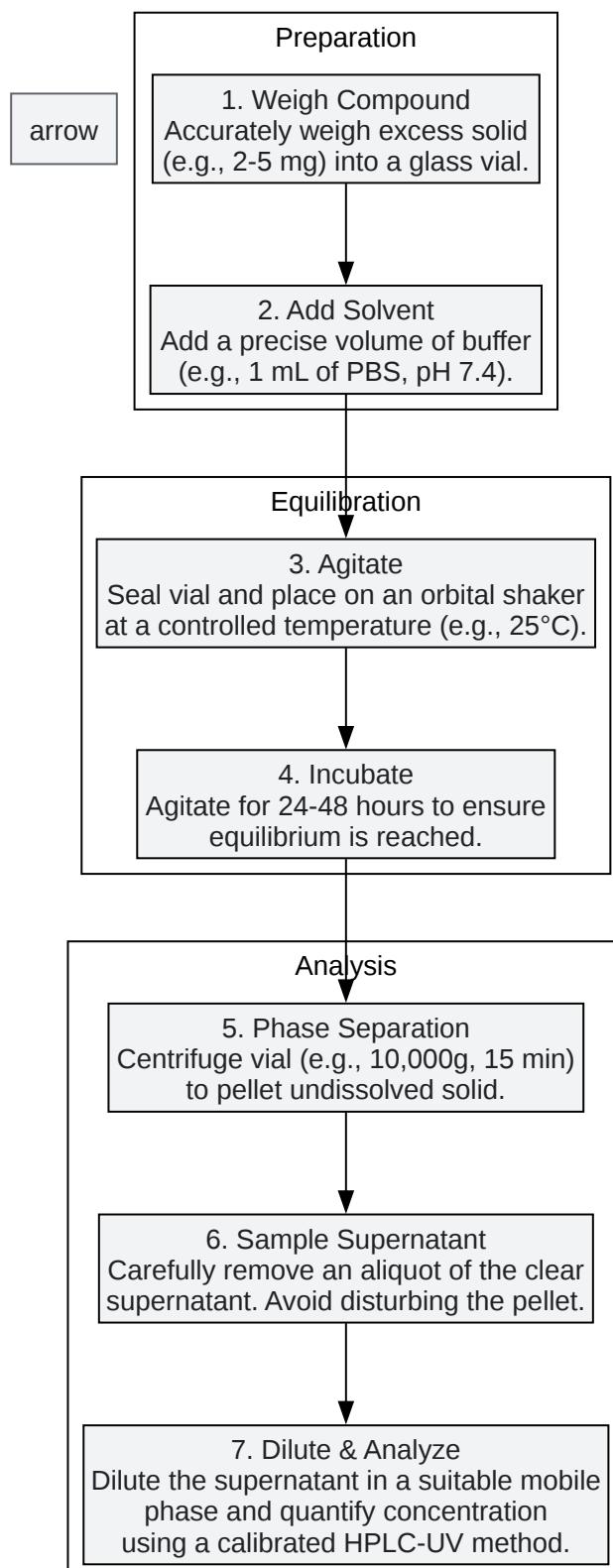
Methanol (-CH₂OH)

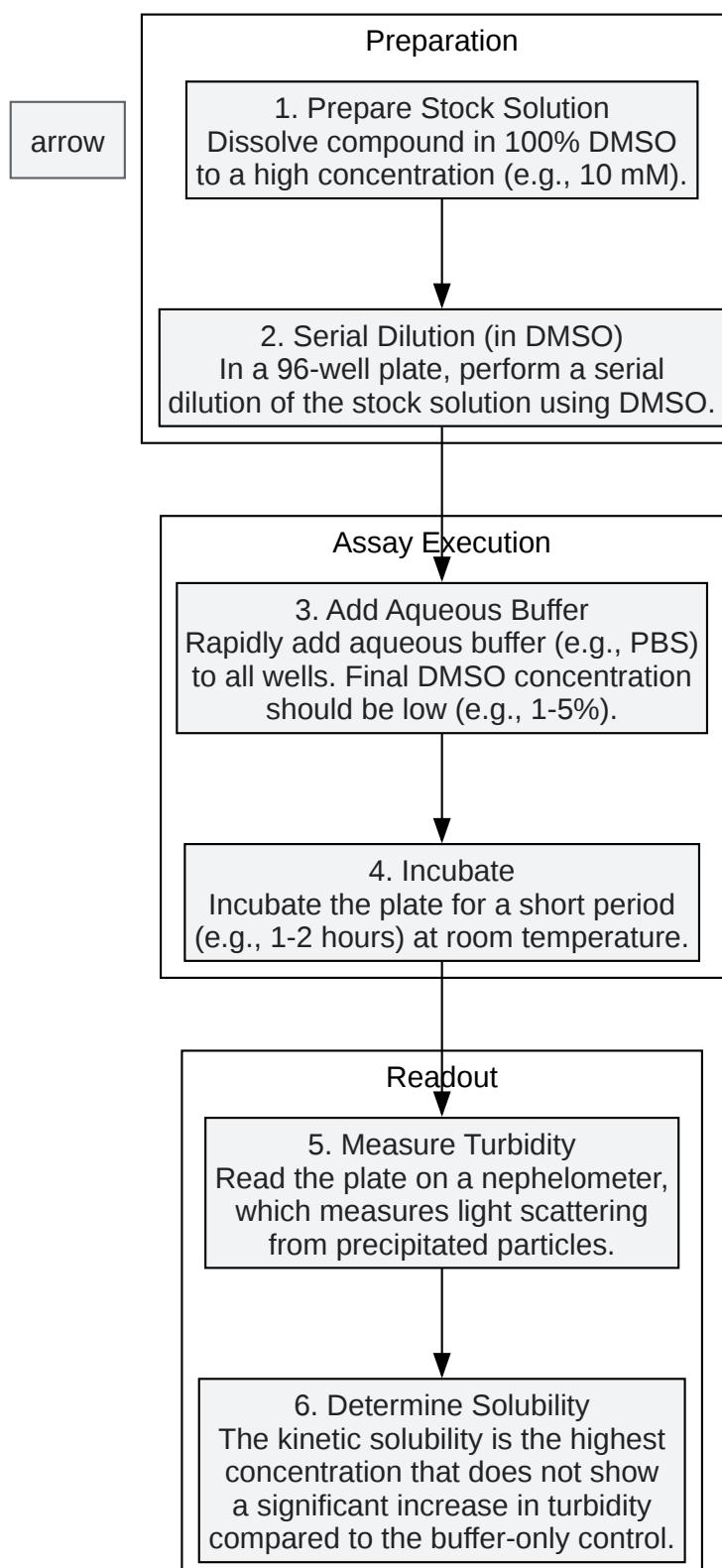
- Hydrophilic

- Hydrogen bond donor & acceptor
- Increases aqueous solubility

Pyridine Ring

- Aromatic, lipophilic character


- Nitrogen is a weak base (pKa ~2-3 est.)


- Potential for pH-dependent aqueous solubility

Trifluoromethyl (-CF₃)

- Highly lipophilic

- Increases organic solvent solubility
- Reduces aqueous solubility

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. Solubility Test | AxisPharm axispharm.com
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Page loading... wap.guidechem.com
- 5. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol cymitquimica.com
- To cite this document: BenchChem. [(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol solubility]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591778#6-chloro-5-trifluoromethyl-pyridin-3-yl-methanol-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com